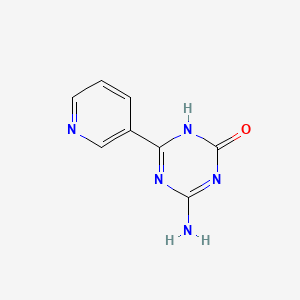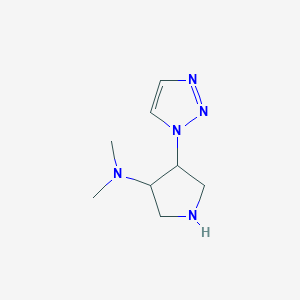![molecular formula C15H18N2O2S B13199790 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an aminoethyl group, a benzyl group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with benzene-1-sulfonyl chloride.
Amination: The benzene-1-sulfonyl chloride is reacted with (1R)-1-aminoethylbenzene in the presence of a base such as triethylamine to form the sulfonamide linkage.
Benzylation: The intermediate product is then benzylated using benzyl chloride in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, but common products include substituted benzyl derivatives.
Applications De Recherche Scientifique
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological targets, while the benzyl and sulfonamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1R)-1-Aminoethyl]aniline
- 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzenamine
- 4-[(1R)-1-Aminoethyl]benzoic acid
Uniqueness
4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-N-benzylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12(16)14-7-9-15(10-8-14)20(18,19)17-11-13-5-3-2-4-6-13/h2-10,12,17H,11,16H2,1H3/t12-/m1/s1 |
Clé InChI |
GXTGOHDJEITASG-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N |
SMILES canonique |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)
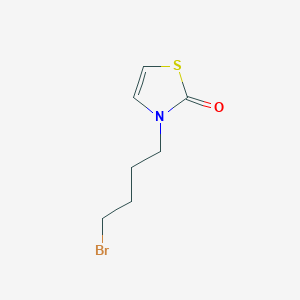
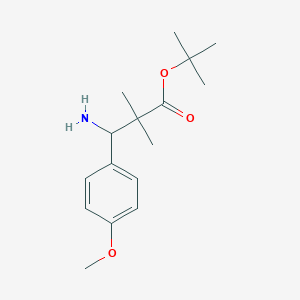
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)

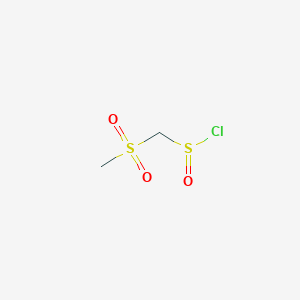
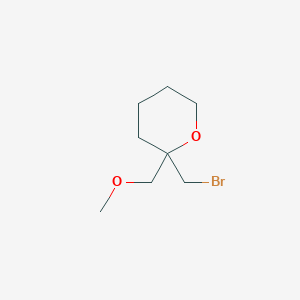

![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
